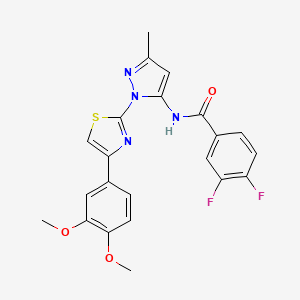

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

CAS No.: 1019096-23-1

Cat. No.: VC8431880

Molecular Formula: C22H18F2N4O3S

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019096-23-1 |

|---|---|

| Molecular Formula | C22H18F2N4O3S |

| Molecular Weight | 456.5 g/mol |

| IUPAC Name | N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |

| Standard InChI | InChI=1S/C22H18F2N4O3S/c1-12-8-20(26-21(29)14-4-6-15(23)16(24)9-14)28(27-12)22-25-17(11-32-22)13-5-7-18(30-2)19(10-13)31-3/h4-11H,1-3H3,(H,26,29) |

| Standard InChI Key | ZMHDQXASSOJSHZ-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |

| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |

Introduction

Chemical Identity

Chemical Name:

N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

Structural Features:

The compound integrates:

-

A thiazole ring substituted with a 3,4-dimethoxyphenyl group.

-

A pyrazole ring with a methyl substituent.

-

A benzamide moiety containing two fluorine atoms at meta and para positions.

These features suggest a molecule with potential bioactivity due to the presence of heterocyclic systems and electron-withdrawing fluorine atoms.

Synthesis and Characterization

While no direct synthetic route for this compound was identified in the search results, related compounds indicate common methodologies for assembling similar structures:

-

Formation of Thiazole Rings:

Thiazoles are typically synthesized via Hantzsch thiazole synthesis or by cyclization reactions involving thioureas and α-haloketones. -

Pyrazole Functionalization:

Pyrazoles are often prepared through condensation reactions between hydrazines and 1,3-diketones or β-ketoesters. -

Amide Coupling:

The benzamide moiety can be introduced using amide bond formation techniques such as carbodiimide-mediated coupling (e.g., EDC or DCC) between an amine and a carboxylic acid derivative.

Characterization Techniques:

Standard analytical methods for compounds of this nature include:

-

Nuclear Magnetic Resonance (NMR): For structural elucidation.

-

Mass Spectrometry (MS): To confirm molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

X-ray Crystallography: For detailed structural confirmation.

Biological Potential

The structural features of this compound suggest potential biological activity. Similar molecules have been studied for various pharmacological properties:

Anticancer Activity

Compounds containing thiazole and pyrazole moieties have shown anticancer properties by inhibiting enzymes or pathways such as tyrosine kinases or microtubule assembly .

Antimicrobial Effects

The presence of fluorinated benzamides often enhances lipophilicity, aiding in membrane penetration and improving antimicrobial efficacy against bacterial and fungal pathogens .

Comparative Data Table

| Property | N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide | Related Compounds |

|---|---|---|

| Molecular Weight | Not available | Typically ranges from 350–500 g/mol for similar structures |

| Solubility | Likely moderate in polar organic solvents | Soluble in DMSO, DMF; sparingly soluble in water |

| Biological Target | Unknown; likely enzyme inhibition | COX enzymes, kinases, microbial membranes |

| Potential Applications | Pharmaceutical research | Anticancer agents, anti-inflammatory drugs, antimicrobial therapies |

| Analytical Techniques | NMR, MS, IR | Same |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume